molecular formula C9H14O4 B6278752 rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis CAS No. 88335-92-6

rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis

Cat. No. B6278752
CAS RN: 88335-92-6
M. Wt: 186.2
InChI Key:
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Description

Rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis (rac-MCCH) is a chiral cyclohexane derivative that has been studied for its potential applications in the synthesis of drugs and other compounds. Rac-MCCH is a chiral building block that can be used in the synthesis of a variety of compounds, including drugs, polymers materials, and other materials. Rac-MCCH has a wide range of applications in the pharmaceutical and chemical industries due to its unique structure and reactivity.

Mechanism of Action

Rac-MCCH is a chiral building block that can be used in the synthesis of a variety of compounds. Its mechanism of action is based on its ability to act as a chiral scaffold for the synthesis of compounds. Rac-MCCH can act as a catalyst in the synthesis of compounds, allowing for the formation of a variety of compounds with different properties.
Biochemical and Physiological Effects
Rac-MCCH has been studied extensively for its potential applications in the synthesis of drugs and other compounds. It has been used in the synthesis of a variety of compounds with different biochemical and physiological effects. For example, rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis has been used in the synthesis of compounds with anti-inflammatory and anti-cancer properties. It has also been used in the synthesis of compounds with anti-microbial and anti-viral properties.

Advantages and Limitations for Lab Experiments

Rac-MCCH has several advantages and limitations for lab experiments. One of the main advantages of rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis is its ability to act as a chiral scaffold for the synthesis of compounds. This allows for the formation of a variety of compounds with different properties. However, rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis also has some limitations. For example, it is not always possible to obtain a pure form of rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis, and rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis can be difficult to purify.

Future Directions

Rac-MCCH has a wide range of potential applications in the pharmaceutical and chemical industries. In the future, rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis could be used in the synthesis of a variety of compounds for use in drug discovery, drug delivery, and drug targeting. Additionally, rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis could be used in the synthesis of compounds for use in materials science, polymer synthesis, and other fields. Finally, rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis could be used in the synthesis of compounds for use in the production of biofuels and other renewable energy sources.

Synthesis Methods

Rac-MCCH can be synthesized using a variety of methods. One of the most commonly used methods is the Mitsunobu reaction, which involves the combination of an alcohol and a phosphine oxide in the presence of a base. The reaction produces a racemic mixture of the desired product. Other methods used to synthesize rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis include the use of an enantioselective catalytic asymmetric hydrogenation and the use of an enantioselective hydroformylation.

Scientific Research Applications

Rac-MCCH has been studied extensively for its potential applications in the synthesis of drugs and other compounds. It has been used in the synthesis of a variety of compounds, including drugs, polymers materials, and other materials. Rac-MCCH has also been used in the synthesis of a variety of compounds for use in drug discovery, drug delivery, and drug targeting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the carboxylic acid group, reduction of the carbonyl group, and diastereoselective hydrogenation of the cyclohexene ring.", "Starting Materials": [ "Cyclohexene", "Methanol", "Sodium hydroxide", "Bromine", "Sodium borohydride", "Sodium carbonate", "Methacrylic acid", "Ethyl chloroformate", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Bromination of cyclohexene to form cis-1-bromo-2-methylcyclohexane", "Reduction of the carbonyl group in cis-1-bromo-2-methylcyclohexane using sodium borohydride to form cis-1-hydroxymethyl-2-methylcyclohexane", "Protection of the carboxylic acid group in methacrylic acid using ethyl chloroformate to form ethyl (methoxycarbonyl)acetate", "Reaction of ethyl (methoxycarbonyl)acetate with sodium hydroxide to form sodium (methoxycarbonyl)acetate", "Reaction of sodium (methoxycarbonyl)acetate with cis-1-hydroxymethyl-2-methylcyclohexane to form rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis", "Purification of the final product using hydrochloric acid, sodium bicarbonate, and water" ] }

CAS RN

88335-92-6

Product Name

rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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